
6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine
Descripción general
Descripción
“6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine” is a chemical compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse and include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on chemical databases .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on naphthyridine derivatives, including bromo- and chloro-substituted naphthyridines, has explored their synthesis and reactivity. For example, studies have shown that bromo- and chloro-naphthyridines can undergo nucleophilic substitution reactions, which are crucial for creating a variety of derivatives with potential pharmacological activities (Czuba & Woźniak, 2010). These reactions are essential for the synthesis of amino derivatives, indicating that bromo- and chloro-naphthyridines serve as key intermediates in the synthesis of compounds with varied biological activities.
Potential Antimalarial Activity
A significant area of research involving bromo-naphthyridine derivatives focuses on their potential antimalarial activity. For instance, derivatives such as N4-substituted 7-bromo-1,5-naphthyridin-4-amines have been prepared and evaluated for their antimalarial properties, demonstrating significant activity against Plasmodium vinckei vinckei (Barlin & Tan, 1985). This suggests that structurally similar compounds, like 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine, could potentially be explored for antimalarial or other antimicrobial applications.
Antimicrobial Applications
The exploration of naphthyridine compounds for antimicrobial applications extends beyond antimalarial activity. For example, substituted 1,8-naphthyridine derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against a variety of pathogens (Adem et al., 2022). This indicates the potential of naphthyridine compounds, including those with bromo and chloro substituents, in the development of new antimicrobial agents.
Direcciones Futuras
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
6-bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMEAXGUBHERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(N=C2N=C1C)Cl)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)
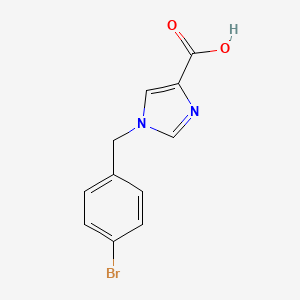
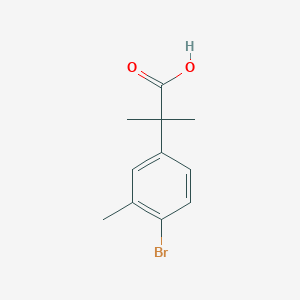
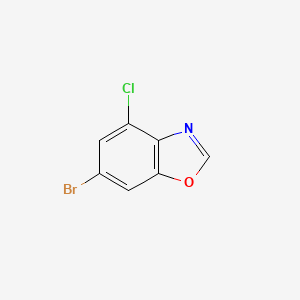

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)


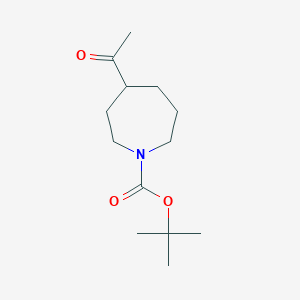
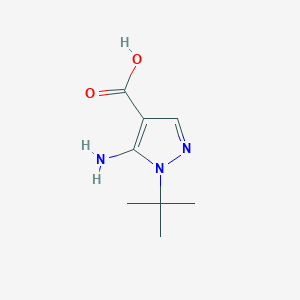

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)
